3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)-4H-chromen-4-one
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Overview
Description
3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of 3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. The synthetic route may include the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium ethoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties, making it a potential candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)-4H-chromen-4-one involves its interaction with molecular targets and pathways in biological systems. It may act by:
Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.
Inhibiting or activating enzymes: This can affect metabolic processes and cellular functions.
Interacting with DNA or RNA: This can influence gene expression and protein synthesis.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)-4H-chromen-4-one can be compared with other similar compounds, such as:
4-ethoxy-3-{[(1S)-1-phenylethoxy]methyl}aniline: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-Hydroxycyclohexyl phenyl ketone: This compound is used as a photoinitiator in UV-curable coatings and has different applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H24O5 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenoxy)-2-methyl-7-(1-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C26H24O5/c1-4-28-20-10-12-21(13-11-20)31-26-18(3)30-24-16-22(14-15-23(24)25(26)27)29-17(2)19-8-6-5-7-9-19/h5-17H,4H2,1-3H3 |
InChI Key |
YIXONLSWKJRORC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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